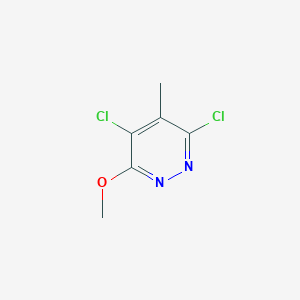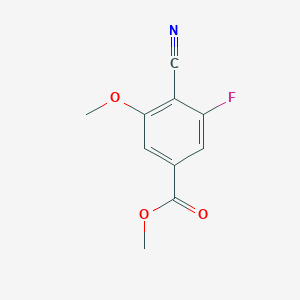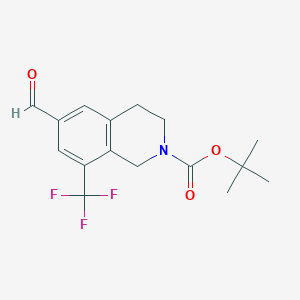![molecular formula C6H12Na6O24P6 B15361606 Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate is a complex molecule with a highly functionalized structure. It is characterized by multiple phosphate and hydroxyl groups, suggesting its potential utility in a variety of biological and chemical applications. The presence of multiple negatively charged phosphate groups imparts significant solubility in aqueous environments, which is valuable for biochemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple phosphorylation reactions. Typically, the synthesis begins with a suitable cyclohexane derivative as the core structure. The hydroxyl groups on the cyclohexane ring are sequentially phosphorylated using phosphorylating agents such as phosphorous oxychloride or phosphoryl chloride under controlled conditions. The reaction is carefully monitored to ensure complete substitution without over-phosphorylation which could lead to degradation of the product.
Industrial Production Methods
Industrial synthesis would scale up the laboratory methods, employing batch reactors for the phosphorylation steps. The process would include strict control of pH and temperature to maximize yield and purity. Downstream processing would involve filtration and possibly chromatography to ensure the separation of the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound undergoes various reactions including:
Hydrolysis: : Breaking down the phosphate esters in the presence of water or under acidic/basic conditions.
Substitution Reactions: : Where one of the phosphate groups can be replaced by another substituent under appropriate conditions.
Oxidation-Reduction: : Though the compound is highly oxidized, some of the functional groups may undergo redox reactions, particularly in biological systems.
Common Reagents and Conditions
Hydrolysis: : Water or acids/bases like HCl or NaOH.
Substitution: : Other phosphorylating agents or nucleophiles in an inert solvent.
Oxidation-Reduction: : Hydrogen peroxide or other oxidizing/reducing agents.
Major Products Formed
The major products depend on the type of reaction. Hydrolysis might produce simpler phosphate derivatives, while substitution could yield a variety of phosphorylated compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it serves as a model compound for studying phosphorylation reactions and the behavior of polyphosphates in solution.
Biology and Medicine
It has potential applications in medicine, particularly in the field of drug delivery systems due to its solubility and stability. It can act as a carrier for phosphate groups in metabolic studies or as a precursor in the synthesis of nucleotide analogs.
Industry
The compound may be used in the development of high-energy materials, like components in certain types of batteries or as intermediates in the synthesis of complex organic molecules.
Mecanismo De Acción
The compound primarily exerts its effects through interactions with biological phosphate pathways. It can act as a phosphate donor or acceptor in enzymatic reactions, influencing various metabolic processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, with pathways affecting energy transfer and signal transduction within cells.
Comparación Con Compuestos Similares
Similar Compounds
Other compounds in the same family include:
Hexasodium hexametaphosphate
Sodium tripolyphosphate
Sodium trimetaphosphate
Uniqueness
What makes Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate unique is its highly functionalized structure which imparts multiple reactive sites and significant solubility. This makes it more versatile in applications where multiple functional groups are advantageous.
Propiedades
Fórmula molecular |
C6H12Na6O24P6 |
|---|---|
Peso molecular |
791.93 g/mol |
Nombre IUPAC |
hexasodium;[oxido-[2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-1-2(8)4(25-34(19,20)28-31(10,11)12)6(27-36(23,24)30-33(16,17)18)5(3(1)9)26-35(21,22)29-32(13,14)15;;;;;;/h1-9H,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
Clave InChI |
BLEATLQPAFARDV-UHFFFAOYSA-H |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)


